N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide
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Overview
Description
Danusertib, also known as PHA-739358, is a small molecule inhibitor that targets aurora kinases, which are crucial for cell division. Aurora kinases are often overexpressed in cancer cells, making them a significant target for cancer therapy. Danusertib has shown promise in inhibiting the growth of various cancer cells by disrupting their cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Danusertib involves multiple steps, including the formation of a phenylpiperazine skeleton. The process typically starts with the preparation of intermediate compounds, followed by a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Danusertib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Danusertib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Danusertib has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of aurora kinases and other related enzymes.
Biology: Employed in cell biology to investigate the role of aurora kinases in cell division and cancer progression.
Medicine: Under investigation in clinical trials for the treatment of various cancers, including leukemia and solid tumors.
Industry: Potential use in the development of new cancer therapies and as a lead compound for drug discovery
Mechanism of Action
Danusertib exerts its effects by inhibiting aurora kinases A, B, and C. These kinases are essential for various stages of cell division, including centrosome maturation, mitotic spindle formation, and chromosome segregation. By inhibiting these kinases, Danusertib disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). Additionally, Danusertib inhibits the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant, making it effective against certain types of leukemia .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A first-generation Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation Bcr-Abl inhibitor with broader activity against various Bcr-Abl mutants.
Nilotinib: Another second-generation Bcr-Abl inhibitor with improved efficacy and safety profile.
Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Ponatinib: A third-generation Bcr-Abl inhibitor effective against the T315I mutant.
Uniqueness of Danusertib
Danusertib is unique in its dual inhibition of aurora kinases and Bcr-Abl tyrosine kinase, including the T315I mutant. This dual inhibition makes it a promising candidate for the treatment of cancers that are resistant to other therapies. Its ability to induce cell cycle arrest and apoptosis through multiple pathways further enhances its therapeutic potential .
Properties
IUPAC Name |
N-[5-(2-methoxy-2-phenylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFTZKGMDDZMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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